

Moxalactam Susceptibility Disk Quality Control: Technical Support Center

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for issues encountered during **Moxalactam** susceptibility disk quality control experiments.

Frequently Asked Questions (FAQs)

Q1: My **Moxalactam** quality control (QC) results for Staphylococcus aureus (e.g., ATCC® 25923[™]) are consistently out of range, showing larger than expected zones of inhibition. What is a potential cause?

A1: A known issue with **Moxalactam** disks involves the degradation of the parent compound into its decarboxylated analog. This degradant is significantly more active against S. aureus than the parent **Moxalactam**.[1][2] This can lead to falsely large zones of inhibition. If you observe this pattern, particularly if results for Gram-negative QC strains like Escherichia coli remain within range, it is highly indicative of disk degradation.

Q2: What are the recommended quality control organisms for **Moxalactam** susceptibility testing?

A2: Standard QC strains for antimicrobial susceptibility testing, as recommended by the Clinical and Laboratory Standards Institute (CLSI), should be used. These typically include:

Escherichia coli ATCC® 25922™



- Staphylococcus aureus ATCC® 25923™
- Pseudomonas aeruginosa ATCC® 27853™

Q3: Where can I find the official acceptable quality control ranges for **Moxalactam** susceptibility disks?

A3: The definitive source for acceptable zone diameter ranges for quality control strains is the most current version of the CLSI document M100, "Performance Standards for Antimicrobial Susceptibility Testing".[3][4][5][6][7] These tables are updated regularly, so it is crucial to consult the latest edition for accurate QC interpretation.

Q4: My QC results for all organisms are out of range. What are some general factors that could be causing this?

A4: When all QC strains show out-of-range results, the issue is likely systemic. Common factors include procedural errors or problems with materials.[8][9] Key areas to investigate are inoculum preparation, the Mueller-Hinton agar (MHA), incubation conditions, or the disk storage and handling. A thorough review of the entire testing procedure is warranted.

Troubleshooting Guide Issue 1: Zone Sizes for S. aureus are Too Large; Gram-Negative QC is In Range

- Possible Cause: Degradation of **Moxalactam** in the susceptibility disks.[1][2]
- Corrective Actions:
 - Check Disk Lot and Expiration: Verify that the Moxalactam disks are from a new, unexpired lot.
 - Review Storage Conditions: Ensure disks have been stored at the recommended temperature (typically -20°C or as specified by the manufacturer) in a tightly sealed container with a desiccant.[8]
 - Use a New Lot: Test a new lot of Moxalactam disks to see if the problem resolves.



 Contact Manufacturer: If a new lot resolves the issue, inform the manufacturer of the previous lot's performance.

Issue 2: All QC Zone Diameters are Consistently Too Small or Too Large

- Possible Causes:
 - Incorrect inoculum density.
 - o Improper Mueller-Hinton agar (MHA) depth or pH.
 - Incorrect incubation temperature or duration.[8]
 - Deterioration of the antimicrobial agent on the disk.
- Corrective Actions:
 - Verify Inoculum Preparation: Ensure the bacterial suspension turbidity matches a 0.5
 McFarland standard. An inoculum that is too dense will result in smaller zones, while an
 inoculum that is too light will produce larger zones.
 - Check MHA Plates: Confirm the agar depth is between 4 and 5 mm. Verify the pH of the MHA is within the recommended range (typically 7.2 to 7.4).
 - Validate Incubation: Check the incubator temperature to ensure it is stable at 35°C ± 2°C.
 Confirm incubation time is between 16-18 hours.
 - Assess Disk Storage: Review disk storage procedures as outlined in Issue 1.

Issue 3: Random or Occasional Out-of-Range Results

- Possible Causes:
 - Minor variations in technique (e.g., inconsistent lawn streaking).
 - Improper disk placement or movement after application.



- Errors in zone measurement.
- Corrective Actions:
 - Review Technique: Observe the technique of all personnel performing the assay to ensure consistency.
 - Proper Disk Application: Ensure disks are pressed firmly onto the agar to ensure complete contact. Do not move a disk once it has been placed.
 - Standardize Measurement: Use calipers or a calibrated ruler to measure zone diameters.
 Ensure proper lighting to clearly see the edge of the zone of inhibition. Repeat the test,
 paying close attention to procedural details.

Quantitative Data Summary

The acceptable zone diameter ranges for **Moxalactam** quality control testing must be obtained from the latest edition of the CLSI M100 document. The table below is a representative example and should not be used for official quality control interpretation.



Quality Control Strain	ATCC® Number	Moxalactam Disk Potency	Example Acceptable Zone Diameter Range (mm)
Escherichia coli	25922	30 μg	23 - 29
Staphylococcus aureus	25923	30 μg	20 - 26
Pseudomonas aeruginosa	27853	30 μg	17 - 23
Note: These values are for illustrative purposes only. Always refer to the current CLSI M100 supplement for official QC ranges.			

Experimental Protocols Kirby-Bauer Disk Diffusion Quality Control Procedure

This protocol is a summary based on CLSI guidelines. Refer to the CLSI M02 document for complete, detailed instructions.

- Prepare QC Strain Inoculum: a. Select 3-5 well-isolated colonies of a QC strain from a non-selective agar plate after 18-24 hours of incubation. b. Transfer the colonies to a tube of sterile broth (e.g., Tryptic Soy Broth). c. Incubate the broth at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (typically 2-6 hours). d. Adjust the turbidity of the suspension with sterile broth or saline to match the 0.5 McFarland standard. This is a critical step for accurate results.
- Inoculate Mueller-Hinton Agar Plate: a. Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid. b. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees





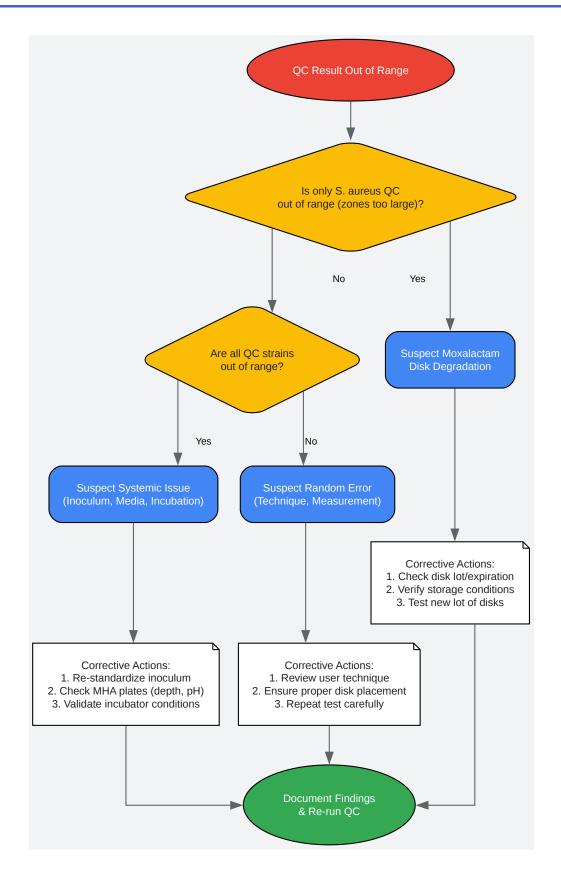


between each streaking to ensure uniform growth. c. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

- Apply Moxalactam Susceptibility Disk: a. Using sterile forceps or a disk dispenser, place a 30 μg Moxalactam disk onto the inoculated agar surface. b. Gently press the disk down to ensure complete contact with the agar. Do not move the disk once it has been placed.
- Incubate: a. Invert the plate and place it in a non-CO₂ incubator set to 35°C ± 2°C. b.
 Incubate for 16-18 hours.
- Read and Interpret Results: a. After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler. b. Compare the measured zone diameter to the acceptable ranges published in the current CLSI M100 document.

Visualizations

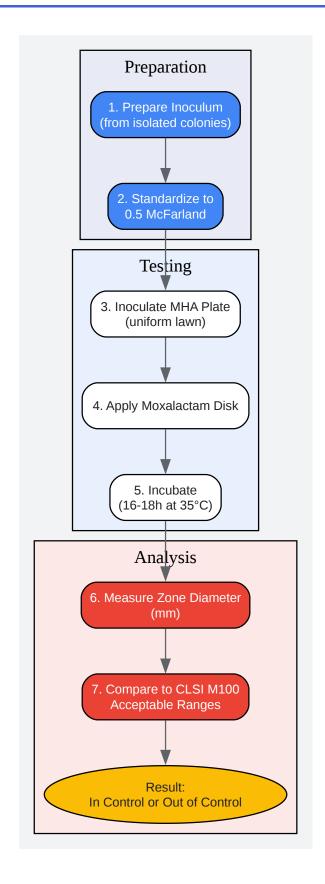




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Caption: Troubleshooting workflow for out-of-range Moxalactam QC results.





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Caption: Standard experimental workflow for Kirby-Bauer disk diffusion QC.



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